molecular formula C14H18N4O3S B12164207 methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B12164207
M. Wt: 322.39 g/mol
InChI Key: YAEPKUAWGNEMRT-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Thiazole Ring Synthesis: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The pyrazole and thiazole rings are then coupled through an amide bond formation. This can be achieved by reacting the pyrazole derivative with a thiazole carboxylic acid derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, which can be oxidized to form pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyrazole and thiazole rings, which are known to interact with various biological targets. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities .

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate would depend on its specific biological target. Generally, compounds with pyrazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the thiazole ring can participate in similar interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with known pharmacological activities.

    Thiazole-4-carboxylate derivatives: Compounds with similar thiazole structures that exhibit various biological activities.

    Pyrazole-thiazole hybrids: Compounds that combine both pyrazole and thiazole rings, often studied for their enhanced biological properties.

Uniqueness

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and synthetic utility. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H18N4O3S

Molecular Weight

322.39 g/mol

IUPAC Name

methyl 2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H18N4O3S/c1-7-10(8(2)18-17-7)5-6-11(19)15-14-16-12(9(3)22-14)13(20)21-4/h5-6H2,1-4H3,(H,17,18)(H,15,16,19)

InChI Key

YAEPKUAWGNEMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=C(S2)C)C(=O)OC

Origin of Product

United States

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